6-{4-[(4-Phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}[1,2,4]triazolo[4,3-b]pyridazine
Description
The compound “6-{4-[(4-Phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}[1,2,4]triazolo[4,3-b]pyridazine” is a heterocyclic molecule featuring a triazolo[4,3-b]pyridazine core substituted with a piperidine moiety linked to a 4-phenylpiperazine group via a carbonyl bridge. This structure is emblematic of medicinal chemistry efforts to optimize pharmacokinetic and pharmacodynamic properties through strategic substitution. The triazolo[4,3-b]pyridazine core is a privileged scaffold in drug discovery due to its ability to engage diverse biological targets through tailored substitutions .
Properties
IUPAC Name |
(4-phenylpiperazin-1-yl)-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O/c29-21(27-14-12-25(13-15-27)18-4-2-1-3-5-18)17-8-10-26(11-9-17)20-7-6-19-23-22-16-28(19)24-20/h1-7,16-17H,8-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBCOHVZFAVLEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[(4-Phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting with the preparation of the triazolopyridazine core. This core can be synthesized through cyclization reactions involving hydrazine derivatives and pyridazine precursors. The subsequent steps involve the introduction of the piperidinyl and phenylpiperazinyl groups through nucleophilic substitution and coupling reactions. Common reagents used in these reactions include hydrazine hydrate, pyridazine derivatives, and various coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and solvent systems used in the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-{4-[(4-Phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
6-{4-[(4-Phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}[1,2,4]triazolo[4,3-b]pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-{4-[(4-Phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. This compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
AZD3514
- Structure : 6-(4-{4-[2-(4-Acetylpiperazin-1-yl)ethoxy]phenyl}piperidin-1-yl)-3-(trifluoromethyl)-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazine.
- Target/Activity : AR antagonist; inhibits AR nuclear translocation and ligand-dependent activation.
- Key Data : Demonstrated preclinical efficacy in prostate cancer models .
- Comparison : Shares the triazolo[4,3-b]pyridazine core and piperidine-piperazine substitution but differs in the trifluoromethyl group and acetylpiperazine side chain, which enhance AR binding and metabolic stability .
TPA023 and L-838,417
- Structure : Triazolo[4,3-b]pyridazine derivatives with fluorophenyl and triazolylmethoxy substituents.
- Target/Activity : Selective agonists for α2/α3-containing GABAA receptors; anxiolytic without sedation.
- Key Data : TPA023 showed >100-fold selectivity for α2/α3 over α1 subunits, avoiding sedative effects .
- Comparison : Unlike the query compound, these analogs prioritize GABAA receptor modulation over kinase or AR targeting. Substituents like 2-ethyl-2H-triazole and fluorophenyl groups drive subtype selectivity .
PDE4 Inhibitors (Compounds 10 and 18)
- Structure : (R)-3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine (Compound 18).
- Key Data : High selectivity for PDE4A/B/C/D over other PDE families (>1,000-fold) .
- Comparison : The dimethoxyphenyl and tetrahydrofuran-oxy groups enhance PDE4 binding, contrasting with the query compound’s phenylpiperazine moiety, which may favor AR or kinase interactions .
BRD4 Inhibitors (e.g., AZD5153)
- Structure : Bivalent triazolo[4,3-b]pyridazine derivatives with piperidine and methoxy-triazolo groups.
- Target/Activity : Dual BRD4 bromodomain inhibitors; antitumor activity via c-Myc downregulation.
- Key Data: AZD5153 achieved sub-nanomolar IC50 values and tumor growth inhibition in xenografts .
- Comparison: The bivalent design of AZD5153 enables simultaneous engagement of two bromodomains, a feature absent in the monovalent query compound .
Comparative Analysis Table
Key Differentiators
In contrast, PDE4 inhibitors rely on catechol diether substituents for isoform selectivity . Fluorophenyl/triazolylmethoxy groups in TPA023 confer GABAA subtype selectivity, absent in AR- or BRD4-focused analogs .
Pharmacokinetic Optimization: AZD5153’s bivalent structure improves BRD4 binding avidity, while the query compound’s monovalent design may limit potency against multimeric targets .
Biological Activity
The compound 6-{4-[(4-Phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}[1,2,4]triazolo[4,3-b]pyridazine is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications.
Chemical Structure and Synthesis
The compound features a triazole ring fused with a pyridazine moiety, along with a piperidine and phenylpiperazine substituent. Its synthesis typically involves multi-step reactions that may include:
- Formation of the triazole ring : Utilizing hydrazine derivatives and suitable carbonyl compounds.
- Piperidine and phenylpiperazine modifications : Achieved through standard coupling reactions.
The synthetic route can be optimized for yield and purity using various organic solvents and reagents.
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems, particularly in the central nervous system (CNS). It has been shown to act as an antagonist at serotonin receptors and may influence dopaminergic pathways.
Key Mechanisms:
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase, leading to increased acetylcholine levels which can enhance cognitive functions.
- Serotonin Receptor Modulation : The phenylpiperazine moiety is known for its affinity towards serotonin receptors, potentially affecting mood and anxiety-related pathways .
Pharmacological Profile
Recent studies have highlighted the following biological activities:
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:
- Cytotoxicity Studies : In vitro assays demonstrated that derivatives of this compound showed significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 6.2 μM to 43.4 μM depending on the specific derivative used .
- Cognitive Enhancement Trials : Animal models treated with this compound exhibited improved performance in memory tasks, suggesting potential applications in treating cognitive disorders like Alzheimer's disease.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
